VPC-18005

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

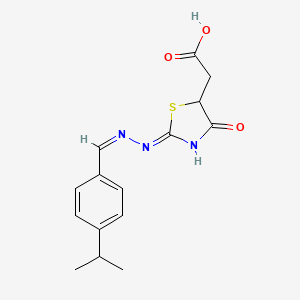

Formule moléculaire |

C15H17N3O3S |

|---|---|

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |

InChI |

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8- |

Clé InChI |

DTEAZCJUKPARQD-PXNMLYILSA-N |

SMILES isomérique |

CC(C)C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC(=O)O |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of VPC-18005 in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer is a leading cause of cancer-related mortality in men, with a significant subset of cases driven by the aberrant expression of the ETS-related gene (ERG) transcription factor. VPC-18005 is a novel small molecule antagonist of ERG that has demonstrated significant preclinical efficacy in prostate cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for ERG-positive prostate cancer.

Core Mechanism of Action: Direct Inhibition of ERG Transcriptional Activity

This compound functions as a direct antagonist of the ERG transcription factor, a key driver in approximately 50% of prostate cancers. The primary mechanism of action involves the binding of this compound to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting its transcriptional activity.[3][4]

The binding of this compound to the ERG-ETS domain has been confirmed through biophysical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This direct interaction disrupts the ERG-DNA complex, a critical step for the transcription of ERG target genes that promote oncogenesis.

A key downstream effector of ERG in prostate cancer is the transcription factor SOX9. This compound has been shown to significantly inhibit the expression of SOX9, a gene known to be regulated by ERG and involved in stimulating prostate cancer invasion.[1][4]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various preclinical assays, demonstrating its potency and specificity for ERG-expressing prostate cancer cells.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (pETS-luc Reporter Activity) | PNT1B-ERG | 3 µM | [4][5] |

| VCaP | 6 µM | [4][5] | |

| Binding Affinity (Kd for ERG-DNA disruption) | In vitro | 250 µM | [2] |

| Inhibition of Cell Migration | PNT1B-ERG | Statistically significant reduction (p=0.031) | [6] |

| Inhibition of Spheroid Invasion | PNT1B-ERG | Statistically significant reduction (p=0.02) | [6] |

| Reduction of Metastasis in vivo | Zebrafish Xenograft (PNT1B-ERG) | 20-30% decrease with 1-10 µM treatment | [5] |

| Zebrafish Xenograft (VCaP) | Statistically significant reduction (p=0.002 at 10 µM) | [4] |

Signaling Pathway

This compound intervenes in a critical signaling pathway in ERG-driven prostate cancer. The following diagram illustrates the mechanism of action of this compound in disrupting this pathway.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantifies the ability of this compound to inhibit ERG-mediated gene transcription.

-

Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).

-

Reporter Plasmids: A firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid (for normalization).

-

Procedure:

-

Cells are seeded in 96-well plates and co-transfected with the firefly and Renilla luciferase reporter plasmids.

-

After 24 hours, cells are treated with a dose range of this compound or DMSO as a vehicle control.

-

Following a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured sequentially from a single sample using a luminometer. Firefly luciferase activity is measured first, followed by the quenching of this reaction and measurement of Renilla luciferase activity.[7][8]

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

-

-

Data Analysis: IC50 values are determined by plotting the normalized luciferase activity against the log concentration of this compound.[9]

xCELLigence Real-Time Cell Migration and Invasion Assay

This label-free, impedance-based assay monitors the effect of this compound on cell migration and invasion in real-time.

-

Apparatus: xCELLigence RTCA DP instrument with CIM-Plate 16.

-

Procedure for Migration Assay:

-

The upper chamber of the CIM-plate is coated with a chemoattractant.

-

Prostate cancer cells (e.g., PNT1B-ERG) are seeded in the upper chamber in serum-free media.

-

The lower chamber contains media with a chemoattractant.

-

This compound or DMSO is added to the upper chamber.

-

The plate is placed in the xCELLigence instrument, and impedance is measured every 15 minutes for 24-48 hours. The impedance reading (Cell Index) is proportional to the number of cells that have migrated through the porous membrane to the underside of the upper chamber.[1][10]

-

-

Procedure for Invasion Assay:

-

The procedure is similar to the migration assay, with the addition of a layer of Matrigel on the upper surface of the membrane in the upper chamber. This simulates the extracellular matrix that cells must degrade and invade through.[1]

-

-

Data Analysis: The rate of migration or invasion is determined by the slope of the Cell Index curve over time. Statistical significance is calculated by comparing the slopes of treated versus control cells.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to assess the anti-invasive properties of this compound.

-

Spheroid Formation:

-

Single-cell suspensions of prostate cancer cells (e.g., PNT1B-ERG) are seeded in ultra-low attachment 96-well round-bottom plates.

-

Spheroids are allowed to form over 3-4 days.[11]

-

-

Invasion Assay:

-

Formed spheroids are embedded in a basement membrane matrix (e.g., Matrigel) in a new 96-well plate.

-

The matrix is allowed to polymerize, after which media containing this compound or DMSO is added.

-

Spheroid invasion into the surrounding matrix is monitored and imaged at regular intervals (e.g., every 24 hours for up to 6 days).

-

-

Data Analysis: The area of invasion is quantified using imaging software. The rate of invasion is calculated and compared between treated and control groups.[11][12]

Zebrafish Xenograft Model for Metastasis

This in vivo model allows for the visualization and quantification of the anti-metastatic effects of this compound.

-

Procedure:

-

Prostate cancer cells (PNT1B-ERG or VCaP) are fluorescently labeled.

-

Approximately 200-300 labeled cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.[5]

-

Embryos are then exposed to this compound or DMSO in their water.

-

The dissemination of cancer cells from the yolk sac to other parts of the embryo is monitored and imaged using fluorescence microscopy at specified time points (e.g., day 5 post-injection).[4]

-

-

Data Analysis: The number of embryos with metastatic foci is counted, and the statistical significance of the reduction in metastasis in the treated group is determined using a chi-square test.[4]

Experimental and logical workflows

The discovery and characterization of this compound followed a logical progression from in silico screening to in vivo validation.

Selectivity and Off-Target Effects

Due to the conserved nature of the ETS domain among different ETS family members, there is a potential for this compound to interact with other ETS transcription factors. Preliminary NMR spectroscopic experiments have suggested that this compound may also interact with the ETS domains of PU.1 and ETV4. However, at its active concentrations, this compound has not demonstrated significant toxicity, and no specificity-related issues have been reported thus far. Further comprehensive selectivity profiling against a panel of ETS transcription factors would be beneficial to fully characterize its off-target profile.

Conclusion

This compound is a promising preclinical candidate for the treatment of ERG-positive prostate cancer. Its well-defined mechanism of action, involving the direct inhibition of the ERG-ETS domain and subsequent disruption of ERG-mediated transcription, provides a strong rationale for its further development. The quantitative data from in vitro and in vivo studies demonstrate its potency in reducing key oncogenic phenotypes, including cell migration, invasion, and metastasis. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound and its derivatives as a targeted therapy for this significant subset of prostate cancer patients.

References

- 1. agilent.com [agilent.com]

- 2. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enrichment of human prostate cancer cells with tumor initiating properties in mouse and zebrafish xenografts by differential adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 8. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.jp]

- 9. oncotarget.com [oncotarget.com]

- 10. agilent.com [agilent.com]

- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The Molecular Target of VPC-18005: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a small molecule inhibitor that has shown promise in preclinical studies for the treatment of prostate cancer. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate the replication and further investigation of its biological activities. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and experimental designs.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. A significant subset of prostate cancers is characterized by the chromosomal translocation that leads to the fusion of the androgen-regulated promoter of TMPRSS2 to the coding sequence of the ETS-related gene (ERG). This results in the overexpression of the ERG transcription factor, which plays a crucial role in prostate cancer development and progression. ERG is a member of the E26 transformation-specific (ETS) family of transcription factors, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant expression of ERG in prostate cancer makes it an attractive therapeutic target. This compound was identified through in silico screening as a potential inhibitor of ERG function.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the ETS-related gene (ERG) protein , specifically targeting its highly conserved DNA-binding ETS domain .[1][2][3][4]

The mechanism of action of this compound is the steric hindrance of the ERG-DNA interaction .[3][4] By binding to a pocket on the surface of the ETS domain that overlaps with the DNA binding interface, this compound physically prevents ERG from engaging with its cognate DNA sequences. This disruption of ERG-DNA binding subsequently inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes.[3] This targeted inhibition of ERG's transcriptional function ultimately leads to the suppression of cancer cell migration and invasion.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Luciferase Assay) | PNT1B-ERG | 3 µM | [2] |

| VCaP | 6 µM | [2] | |

| Binding Affinity (Kd) | ERG-ETS domain | ~250 µM |

Table 1: In vitro efficacy and binding affinity of this compound.

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Migration | PNT1B-ERG | 5 µM | Inhibition of migration | |

| Cell Invasion | PNT1B-ERG | 5 µM | Inhibition of invasion | |

| Metastasis (Zebrafish) | PNT1B-ERG & VCaP | 1 µM and 10 µM | Reduced dissemination of cancer cells | [2] |

Table 2: Cellular and in vivo effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit ERG-mediated gene transcription.

-

Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).

-

Plasmids:

-

Experimental Reporter: A firefly luciferase reporter plasmid containing an ETS-responsive element (e.g., pETS-luc).

-

Control Reporter: A Renilla luciferase reporter plasmid for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Co-transfect cells with the firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding

NMR spectroscopy is used to confirm the direct physical interaction between this compound and the ERG-ETS domain.

-

Protein: Recombinant, isotopically labeled (¹⁵N) ERG-ETS domain.

-

Ligand: this compound dissolved in a suitable solvent (e.g., DMSO-d6).

-

Protocol (¹H-¹⁵N HSQC):

-

Prepare a sample of ¹⁵N-labeled ERG-ETS domain in an appropriate NMR buffer.

-

Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

-

Prepare a stock solution of this compound.

-

Titrate the protein sample with increasing concentrations of this compound.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Analyze the spectra for chemical shift perturbations (CSPs). Changes in the chemical shifts of specific amide signals upon addition of this compound indicate that the corresponding residues are in or near the binding site.

-

Map the perturbed residues onto the three-dimensional structure of the ERG-ETS domain to identify the binding interface.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based technique used to demonstrate the disruption of the ERG-DNA complex by this compound.

-

Protein: Purified recombinant ERG-ETS domain.

-

DNA Probe: A double-stranded DNA oligonucleotide containing a consensus ERG binding site (e.g., 5'-AGGAAG-3'), labeled with a fluorescent dye or radioisotope.

-

Protocol:

-

Prepare binding reactions containing the labeled DNA probe, the ERG-ETS domain, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.

-

To test the effect of the inhibitor, add increasing concentrations of this compound or a vehicle control to the binding reactions.

-

Incubate the reactions at room temperature to allow for complex formation.

-

Resolve the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis (PAGE).

-

Visualize the labeled DNA using an appropriate imaging system. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates the inhibition of ERG-DNA binding.

-

Real-Time Cell Migration and Invasion Assays

These assays assess the functional consequence of ERG inhibition by this compound on cancer cell motility.

-

System: xCELLigence Real-Time Cell Analysis (RTCA) system or similar impedance-based technology.

-

Cell Lines: PNT1B-ERG and control cells.

-

Protocol:

-

For migration assays, use specialized cell invasion/migration plates with microporous membranes. For invasion assays, coat the membranes with a basement membrane extract (e.g., Matrigel).

-

Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Seed the cells in the upper chamber in the presence of this compound or a vehicle control.

-

Monitor cell migration or invasion in real-time by measuring the change in electrical impedance as cells move through the membrane and adhere to the electrodes on the underside.

-

The impedance is expressed as a "Cell Index," which is proportional to the number of migrated/invaded cells.

-

Zebrafish Xenograft Model for Metastasis

This in vivo model is used to evaluate the effect of this compound on the metastatic potential of cancer cells.

-

Animal Model: Transparent zebrafish embryos (e.g., Casper strain).

-

Cell Lines: Fluorescently labeled PNT1B-ERG and VCaP cells.

-

Protocol:

-

Microinject fluorescently labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

-

After injection, transfer the embryos to a multi-well plate containing embryo medium.

-

Expose the embryos to different concentrations of this compound or a vehicle control in the medium.

-

Incubate the embryos for several days.

-

Visualize the dissemination of the fluorescent cancer cells from the primary injection site to distant locations within the embryo using fluorescence microscopy.

-

Quantify the extent of metastasis by counting the number of embryos with disseminated cells or by measuring the area of dissemination.

-

Visualizations

Signaling Pathway

Caption: Simplified ERG signaling pathway in prostate cancer and the inhibitory action of this compound.

Experimental Workflow

Caption: Overview of the experimental workflow to characterize the activity of this compound.

Conclusion

This compound represents a promising class of small molecule inhibitors that directly target the DNA-binding ETS domain of the oncoprotein ERG. By sterically blocking the interaction of ERG with DNA, this compound effectively inhibits its transcriptional activity, leading to a reduction in cancer cell migration and invasion. The comprehensive experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation ERG inhibitors.

References

VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aberrant expression of the ETS-related gene (ERG), a member of the E-twenty-six (ETS) family of transcription factors, is a key driver in approximately 50% of prostate cancers. This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to altered gene expression that promotes oncogenesis, including processes of cell migration, invasion, and metastasis. The development of small molecule inhibitors targeting ERG has been a significant focus of research to counteract its oncogenic functions. This technical guide provides a comprehensive overview of VPC-18005, a novel small molecule antagonist of ERG. It details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to ERG in Prostate Cancer

The ERG transcription factor plays a crucial role in normal biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis. However, the chromosomal translocation that leads to the fusion of the androgen-responsive TMPRSS2 promoter with the ERG gene results in the aberrant overexpression of ERG in prostate epithelial cells. This fusion protein retains the DNA-binding ETS domain of ERG, leading to the dysregulation of a host of downstream target genes.

The oncogenic signaling cascade initiated by aberrant ERG expression is complex and involves the modulation of several key cellular pathways. Notably, ERG has been shown to activate the Wnt/LEF1 signaling pathway and to interact with the androgen receptor (AR) signaling pathway, both of which are critical in prostate cancer progression.[1] Furthermore, ERG expression is associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which enhances cellular motility and invasiveness.

This compound: A Direct Inhibitor of ERG

This compound is a small molecule inhibitor designed to directly target the ETS domain of the ERG protein.[2][3][4] Its mechanism of action involves binding to the DNA-binding pocket of the ETS domain, thereby sterically hindering the interaction of ERG with its cognate DNA sequences.[2][3] This disruption of ERG's ability to bind to the promoters of its target genes effectively inhibits its transcriptional activity, leading to a downstream reduction in the expression of genes that drive the cancer phenotype, such as SOX9.[5][6]

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which this compound inhibits ERG function.

References

- 1. oncotarget.com [oncotarget.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Functional profiling of microtumors to identify cancer associated fibroblast-derived drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription Factors in Prostate Cancer: Insights for Disease Development and Diagnostic and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computer-Aided Discovery of Small Molecule Inhibitors of Thymocyte Selection-Associated High Mobility Group Box Protein (TOX) as Potential Therapeutics for Cutaneous T-Cell Lymphomas | MDPI [mdpi.com]

ERG-ETS Domain as a Therapeutic Target for VPC-18005: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, as a therapeutic target in prostate cancer. It focuses on the small molecule inhibitor VPC-18005, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Genomic alterations involving ERG translocations are found in approximately half of all prostate cancer cases, leading to the aberrant, androgen-regulated production of ERG protein variants that are pivotal in disease development and progression.[1][2]

This compound was identified through rational in silico drug design to directly target the DNA-binding ETS domain of ERG.[1][3] By sterically hindering the binding of ERG to DNA, this compound effectively disrupts its transcriptional activity.[1][4] This inhibitory action has been shown to reverse the transformed characteristics of prostate cancer cells that aberrantly express ERG.[1][4] Preclinical studies have demonstrated that this compound can suppress ERG-mediated gene transcription, reduce cancer cell migration and invasion, and inhibit metastasis in animal models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (pETS-luc reporter activity) | PNT1B-ERG | 3 µM | [5] |

| IC50 (pETS-luc reporter activity) | VCaP | 6 µM | [5] |

| Binding Affinity (Kd) | ERG-ETS domain | 250 µM | [6] |

| In Vitro Effect | Cell Line | Concentration | Observation | Reference |

| Inhibition of Migration & Invasion | PNT1B-ERG | 5 µM | Significant reduction in cell migration and invasion | [1][5] |

| SOX9 Expression | VCaP | 25 µM | Marked decrease in the expression of the ERG-regulated gene SOX9 | [4][6] |

| In Vivo Effect | Model | Dosage | Observation | Reference |

| Inhibition of Metastasis | Zebrafish Xenograft | 1 µM and 10 µM | 20-30% decrease in the dissemination of cancer cells | [1][5] |

| Toxicity | Murine Model | Up to 500 mg/kg (single dose) | No general toxicity observed | [1][4] |

| Toxicity | Murine Model | 150 mg/kg (4-week BID) | No general toxicity observed | [1][4] |

Signaling Pathways and Mechanism of Action

The ERG transcription factor, often overexpressed in prostate cancer due to chromosomal translocations (e.g., TMPRSS2-ERG), plays a crucial role in oncogenesis.[7] ERG expression can synergize with other signaling pathways, such as the PI3K/AKT and androgen receptor (AR) signaling pathways, to promote tumor progression and invasion.[8] ERG can also up-regulate the expression of downstream effectors like c-Myc, contributing to prostate oncogenesis.[8]

This compound directly binds to the ETS domain of the ERG protein, a region essential for its interaction with DNA.[1][4] This binding is predicted to be mutually exclusive with DNA binding, as this compound occupies a portion of the same interface.[1] Specifically, the negatively-charged carboxyl group of this compound is thought to coincide with the negatively-charged phosphate group of the DNA backbone, further preventing the ERG-DNA interaction.[4] This disruption of ERG's ability to bind to the DNA of target genes inhibits its transcriptional activity, leading to a reduction in the expression of genes that promote cell migration, invasion, and metastasis.[1]

Caption: ERG signaling and this compound inhibition pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity

-

Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

-

Cell Lines: PNT1B-ERG and VCaP cells.

-

Method:

-

Cells are co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid.

-

Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 24 hours), cell lysates are prepared.

-

Luciferase and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly luciferase to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.[3]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine if this compound directly disrupts the binding of the ERG-ETS domain to DNA.

-

Reagents: Purified recombinant ERG-ETS domain protein, fluorescently-labeled double-stranded DNA (dsDNA) probe containing an ERG binding site, and this compound.

-

Method:

-

The ERG-ETS domain protein is incubated with the fluorescently-labeled dsDNA probe in a binding buffer.

-

Increasing concentrations of this compound or a vehicle control are added to the binding reactions.

-

The reactions are incubated to allow for binding to reach equilibrium.

-

The samples are resolved on a non-denaturing polyacrylamide gel.

-

The gel is imaged to detect the fluorescent signal from the DNA probe.

-

A "shift" in the migration of the DNA probe indicates the formation of a protein-DNA complex. Inhibition of this shift by this compound demonstrates its ability to disrupt the ERG-DNA interaction.[1][3]

-

Cell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on the migratory and invasive potential of ERG-overexpressing cells.

-

Cell Lines: PNT1B-Mock and PNT1B-ERG cells.

-

Method (Transwell Assay):

-

Cells are seeded in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with this compound or a vehicle control.

-

After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[1]

-

-

Method (Real-Time Cell Analysis):

Zebrafish Xenograft Model for Metastasis

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

-

Method:

-

Fluorescently-labeled PNT1B-ERG cells are injected into the yolk sac of zebrafish larvae.

-

The larvae are then exposed to different concentrations of this compound or a vehicle control in their water.

-

After a period of time (e.g., 5 days), the dissemination of the fluorescent cancer cells throughout the zebrafish body is visualized and quantified using fluorescence microscopy.[1][5]

-

Caption: this compound discovery and evaluation workflow.

Clinical Development

As of the latest available information, there are no public records of this compound entering clinical trials. The development of small molecule inhibitors targeting transcription factors remains a challenging area in oncology. Further investigation and optimization of compounds like this compound are likely necessary before clinical evaluation.

Conclusion

This compound represents a promising proof-of-principle for the direct therapeutic targeting of the ERG-ETS domain in prostate cancer.[1][4] Its ability to disrupt the ERG-DNA interaction and subsequently inhibit ERG-driven oncogenic phenotypes in preclinical models highlights the potential of this strategy.[1][4] Further development of this compound or its derivatives could offer a novel therapeutic avenue for patients with ERG-expressing prostate cancers, potentially as a standalone therapy or in combination with existing treatments.[1][2]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

- 7. Ras/ERK and PI3K/AKT signaling differentially regulate oncogenic ERG mediated transcription in prostate cells | PLOS Genetics [journals.plos.org]

- 8. pnas.org [pnas.org]

VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer

An In-Depth Technical Guide on the Discovery, Mechanism, and Synthesis of a Novel ERG Inhibitor

For researchers and scientists in the field of oncology and drug development, the discovery of small molecules that can effectively target transcription factors represents a significant advancement. VPC-18005 has emerged as a promising lead compound in the fight against prostate cancers characterized by the aberrant expression of the ETS-related gene (ERG), a common oncogenic driver in this disease. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Discovery and Screening: A Rational Drug Design Approach

This compound was identified through a rigorous, structure-based virtual screening of over three million compounds from the ZINC database.[1][2] The primary target was the highly conserved DNA-binding ETS domain of the ERG protein. The goal was to identify a small molecule that could sterically hinder the interaction between ERG and its DNA recognition sequence, thereby inhibiting its transcriptional activity.[1][2][3][4]

The discovery workflow involved a multi-step process that began with in silico modeling to identify the binding pocket on the ERG-ETS domain.[1][2] This was followed by the virtual screening of a massive compound library, which was narrowed down based on docking scores and other physicochemical properties. Top-ranking compounds were then subjected to in vitro validation, including a dual-reporter luciferase assay to measure the inhibition of ERG-mediated transcription.[1] this compound emerged from this screening process as the most potent inhibitor of luciferase activity among the initial hits.[1]

References

- 1. ERG signaling in prostate cancer is driven through PRMT5-dependent methylation of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Anti-Metastatic Potential of VPC-18005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-metastatic properties of VPC-18005, a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor. In approximately half of prostate cancer cases, genomic alterations lead to the aberrant overexpression of ERG, which plays a crucial role in disease progression and metastasis.[1][2] this compound has emerged as a promising therapeutic candidate by directly targeting the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the metastatic cascade.[1][2][3][4][5][6] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound was identified through rational in silico drug design to sterically hinder the binding of the ERG-ETS domain to DNA.[1][2][3][4] This direct interaction has been confirmed through biophysical methods, including NMR spectroscopy, which demonstrated that this compound perturbs key residues like Tyr371 required for the ERG-DNA interaction.[1][4] By disrupting this binding, this compound effectively inhibits ERG-induced transcription.[1][3][4][7][8] A critical downstream target of ERG in promoting invasion is SOX9, and this compound has been shown to decrease the expression of this gene.[1][3][4][8] This mechanism supports the non-toxic, anti-metastatic application of this compound, as it influences cell motility and invasion without significantly affecting cell viability.[1][3][4]

Quantitative Data Summary

The anti-metastatic efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of this compound

| Cell Line | Assay Type | Metric | Concentration (µM) | Result | Reference |

| PNT1B-ERG | Luciferase Reporter Assay | IC50 | 3 | Inhibition of pETS-luc reporter activity | [7] |

| VCaP | Luciferase Reporter Assay | IC50 | 6 | Inhibition of pETS-luc reporter activity | [7] |

| PNT1B-ERG | Migration Assay | - | 5 | Reduced cell migration | [7] |

| PNT1B-ERG | Invasion Assay | - | 5 | Reduced cell invasion | [7] |

| VCaP | Gene Expression (SOX9) | - | 25 | Markedly decreased SOX9 mRNA levels | [3] |

In Vivo Efficacy of this compound in Zebrafish Xenograft Model

| Cell Line | Treatment Concentration (µM) | Reduction in Metastasis | Statistical Significance (p-value) | Reference |

| PNT1B-ERG | 1 | Reduced to 20-30% of inoculated animals | p = 0.03 | [1][3][4] |

| PNT1B-ERG | 10 | Reduced to 20-30% of inoculated animals | p = 0.002 | [1][3][4] |

| VCaP | 1 | Reduced to 20-30% of inoculated animals | p = 0.03 | [1][3][4] |

| VCaP | 10 | Reduced to 20-30% of inoculated animals | p < 0.001 | [1][3][4] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Signaling Pathway of ERG-Mediated Metastasis and this compound Inhibition

Caption: this compound inhibits metastasis by blocking the ERG-ETS domain.

Experimental Workflow for In Vivo Zebrafish Xenograft Model

Caption: Workflow for assessing this compound's anti-metastatic effect in vivo.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic potential.

In Vitro Migration and Invasion Assays

These assays are crucial for determining the effect of this compound on the motility of cancer cells.

1. Cell Culture:

-

PNT1B-MOCK and PNT1B-ERG cells are maintained in appropriate culture media.

2. Real-Time Cell Analysis:

-

A double-chamber real-time cell analysis system is utilized.

-

Cells are seeded in the upper chamber of the system.

-

After 24 hours, the cells are treated with 5 µM of this compound.[4]

-

Cell migration and invasion through the pores of the upper chamber are monitored in real-time. The normalized cell index serves as a measure of migration and invasion.[3][4]

In Vivo Zebrafish Xenograft Model

This in vivo model provides a robust system for evaluating the anti-metastatic effects of compounds in a living organism.[1]

1. Zebrafish Maintenance:

-

Wildtype zebrafish are maintained according to standard laboratory protocols.[1][4]

-

Embryos are generated through natural pair-wise mating and raised at 28.5°C.[1][4]

-

To prevent pigment formation, 0.2 mM Phenylthiourea (PTU) is added to the embryos at 10 hours post-fertilization.[1][4]

2. Cell Preparation and Microinjection:

-

Prostate cancer cell lines (PNT1B-ERG and VCaP) are fluorescently labeled the day before microinjection.[1][4]

-

Labeled cells are injected into the yolk sac of the zebrafish embryos.[1][4]

3. Compound Treatment and Analysis:

-

Following injection, embryos are cultured in the presence of this compound at concentrations of 1 µM and 10 µM.[1][4]

-

After 5 days of treatment, the dissemination of the fluorescently labeled cancer cells from the yolk sac to other parts of the zebrafish body is observed and quantified using microscopy.[1][4] The percentage of fish exhibiting cell dissemination is calculated.[1][4]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ERG.

1. Cell Lines and Reporter Construct:

-

PNT1B-ERG and VCaP cells, which endogenously express ERG, are used.

-

A pETS-luc reporter construct, containing ETS binding sites upstream of a luciferase gene, is transfected into the cells.

2. Compound Treatment and Measurement:

-

Cells are treated with varying concentrations of this compound.

-

Luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of ERG transcriptional activity.

-

IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of the ERG transcriptional activity.[7]

Conclusion

This compound demonstrates significant anti-metastatic potential by directly targeting the ERG transcription factor, a key driver in a substantial portion of prostate cancers. The in vitro and in vivo data strongly support its ability to inhibit cancer cell migration and invasion at non-toxic concentrations. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and similar targeted therapies for the treatment of metastatic prostate cancer.[1][2][3][4][6]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer [mdpi.com]

- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

VPC-18005: A Targeted Approach Against ERG-Positive Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset, approximately 50% of cases, is characterized by a chromosomal translocation that fuses the androgen-regulated promoter of the TMPRSS2 gene with the coding sequence of the ETS-related gene (ERG).[1][2] This fusion leads to the aberrant overexpression of the ERG transcription factor, a key driver of oncogenesis and disease progression.[1][2][3] ERG overexpression promotes epithelial-to-mesenchymal transition (EMT), cellular invasion, and metastasis.[4][5][6] Given its central role, the ERG transcription factor represents a critical therapeutic target. This guide provides a comprehensive overview of VPC-18005, a novel small molecule antagonist designed to directly inhibit ERG function in prostate cancer.

Mechanism of Action

This compound was identified through a rational, structure-based virtual screening of over three million compounds.[1][3] The primary mechanism of this compound is the direct inhibition of the ERG transcription factor's activity.[1][4][7]

Key aspects of its mechanism include:

-

Direct Binding to the ERG-ETS Domain: this compound binds directly to the DNA-binding ETS domain of the ERG protein.[1][2][4][5] Biophysical methods, including NMR spectroscopy, have confirmed this direct interaction.[1][8]

-

Disruption of ERG-DNA Interaction: By occupying the ETS domain pocket, this compound sterically hinders and disrupts the binding of ERG to its target DNA sequences.[1][4][7][9] This has been demonstrated in vitro using Electrophoretic Mobility Shift Assays (EMSA).[1]

-

Inhibition of Transcriptional Activity: Consequently, this compound inhibits ERG-mediated transcription of downstream target genes that are crucial for the malignant phenotype.[1][4][7] This leads to a reduction in cell migration and invasion without inducing overt cytotoxicity.[1][5]

Impact on ERG-Mediated Signaling Pathways

The aberrant expression of ERG in prostate cancer cells dysregulates multiple signaling pathways essential for tumor progression. By inhibiting ERG, this compound effectively counteracts these oncogenic signaling cascades.

-

SOX9 Regulation: ERG is known to induce the expression of SOX9, another transcription factor implicated in prostate cancer invasion.[1][5] this compound treatment has been shown to significantly decrease the expression of SOX9 in ERG-positive cells.[5][9][10]

-

Wnt Signaling Pathway: ERG can activate the Wnt/LEF1 signaling cascade by directly binding to the promoters of various Wnt ligands and the transcription factor LEF1.[11] This activation promotes cell growth and EMT.[11] Inhibition of ERG by this compound is expected to dampen this pro-tumorigenic pathway.

-

Other ERG-Associated Pathways: ERG activity is intertwined with several other critical cancer-related pathways, including TGF-β, NOTCH, NF-κB, RAS/MAPK, and PI3K/Akt.[4][6][12] While this compound acts directly on ERG, its inhibitory effect has downstream consequences on these interconnected networks, contributing to its anti-metastatic properties.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of ERG Transcriptional Activity

| Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| PNT1B-ERG | pETS-luc Reporter | 3 µM | [1][7][10][13] |

| VCaP | pETS-luc Reporter | 6 µM |[1][7][10][13] |

Table 2: Effect on Cell Viability

| Cell Line | Compound | Concentration Range | Effect on Viability | Reference |

|---|---|---|---|---|

| PNT1B-ERG | This compound | 0.2–25 µM | No significant decrease | [1][5] |

| VCaP | This compound | 0.2–25 µM | No significant decrease | [1][5] |

| PC3 (ERG-negative) | this compound | 0.2–25 µM | No significant decrease |[1][5] |

Table 3: In Vitro Anti-Migratory and Anti-Invasive Effects

| Cell Line | Assay Type | Treatment | Observation | Reference |

|---|---|---|---|---|

| PNT1B-ERG | xCelligence Migration | 5 µM this compound | Significant inhibition of migration | [5][7][10] |

| PNT1B-ERG | Spheroid Invasion | 5 µM this compound | Significant reduction in invasion rate |[5][10] |

Table 4: In Vivo Efficacy in Zebrafish Xenograft Model

| Cell Line | Treatment | Effect | p-value | Reference |

|---|---|---|---|---|

| PNT1B-ERG | 1 µM this compound | 20-30% decrease in cell dissemination | p = 0.03 | [1][7][10] |

| PNT1B-ERG | 10 µM this compound | Significant decrease in metastasis | p = 0.002 | [1][10] |

| VCaP | 1 µM this compound | 20-30% decrease in cell dissemination | p = 0.03 | [1][7][10] |

| VCaP | 10 µM this compound | Significant decrease in metastasis | p < 0.001 |[1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

1. Dual Reporter Luciferase Assay

-

Objective: To quantify the inhibitory effect of this compound on ERG-mediated transcriptional activity.

-

Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG).[1]

-

Protocol:

-

Cells are seeded in multi-well plates and co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites driving firefly luciferase) and a control Renilla luciferase plasmid.

-

After transfection, cells are treated with a dose range of this compound (e.g., 0.1–100 µM) or DMSO as a vehicle control.[13]

-

Following a 24-hour incubation, cell lysates are collected.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Data is then used to determine IC₅₀ values.[1]

-

2. Cell Migration and Invasion Assays (RTCA)

-

Objective: To assess the effect of this compound on the migratory and invasive potential of ERG-positive cells.

-

Apparatus: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates.

-

Protocol:

-

The lower chamber of the CIM-plate is filled with media containing a chemoattractant (e.g., FBS).

-

PNT1B-ERG or VCaP cells are seeded into the upper chamber in serum-free media.[5] For invasion assays, the upper chamber is pre-coated with a layer of Matrigel.

-

The plate is placed in the RTCA station, and cell migration/invasion is monitored in real-time by measuring changes in electrical impedance as cells move through the microporous membrane.

-

After an initial period of cell settling (e.g., 24 hours), this compound or DMSO is added to the upper chamber.[5][10]

-

The change in the normalized cell index over time is used to quantify the rate of migration or invasion.[5][10]

-

3. Zebrafish Xenotransplantation Model

-

Objective: To evaluate the anti-metastatic potential of this compound in an in vivo setting.

-

Model: Transparent Casper zebrafish larvae (2 days post-fertilization).

-

Protocol:

-

PNT1B-ERG or VCaP cells are fluorescently labeled (e.g., with DiI or a fluorescent protein).

-

A suspension of labeled cells is microinjected into the perivitelline space of the zebrafish larvae.

-

Post-injection, larvae are transferred to water containing various concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO.[1]

-

The treatment is refreshed daily for a period of 5 days.

-

Larvae are imaged using fluorescence microscopy to visualize the dissemination of cancer cells from the injection site to distal parts of the body.

-

The number of fish exhibiting metastasis is quantified to determine the effect of the compound.[1][10]

-

Pharmacokinetics and Toxicology

Preliminary studies in murine models indicate that this compound is soluble, stable, and orally bioavailable.[1] Importantly, it does not exhibit general toxicity at single doses up to 500 mg/kg or after a 4-week trial at 150 mg/kg administered twice daily.[1] This favorable safety profile, especially its lack of cytotoxicity at effective concentrations, distinguishes it from other compounds and supports its potential for clinical development as a non-toxic, anti-metastatic agent.[1][5]

This compound represents a promising, rationally designed small molecule inhibitor that specifically targets the oncogenic driver ERG in a large subset of prostate cancers. By directly binding to the ERG-ETS domain, it effectively disrupts DNA binding and downstream transcriptional activity. This mechanism translates to a potent inhibition of cancer cell migration and invasion in vitro and a reduction of metastasis in vivo, all without significant cytotoxicity. The data accumulated to date strongly support the continued development of this compound and its derivatives as a novel therapeutic strategy for patients with ERG-positive prostate cancer, particularly for preventing or treating metastatic disease.[1][2]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Analysis of Cellular Signaling Pathways and Therapeutic Targets for SLC45A3:ERG Fusion-Positive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Efficacy of VPC-18005: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Novel ERG Antagonist

This whitepaper provides a detailed examination of the preliminary efficacy of VPC-18005, a novel small molecule inhibitor targeting the ETS-related gene (ERG), a key oncogenic driver in a significant subset of prostate cancers. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted cancer therapies.

Introduction to this compound

Genomic rearrangements resulting in the overexpression of the ERG transcription factor are found in approximately 50% of prostate cancers.[1] This aberrant expression is a critical event in disease progression, making ERG an attractive therapeutic target. This compound is a first-in-class small molecule designed to directly antagonize ERG function. It was identified through in silico screening and has been characterized in a series of preclinical studies.[1]

Mechanism of Action

This compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting the transcription of ERG-regulated genes responsible for oncogenic processes such as cell invasion and metastasis.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed a direct interaction with the ERG-ETS domain, and competition assays show that this compound disrupts the ERG-DNA complex.[1] A key interaction involves the perturbation of Tyr371, a critical residue for ERG-DNA binding.[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Result | Citation |

| Transcriptional Reporter | PNT1B-ERG | IC₅₀ | 3 µM | [2][5] |

| Transcriptional Reporter | VCaP | IC₅₀ | 6 µM | [2][5] |

| Cell Viability | PNT1B-ERG, VCaP, PC3 | Cytotoxicity | No effect up to 25 µM | [1][4] |

| Gene Expression | VCaP | SOX9 mRNA levels | Markedly decreased | [3][5] |

Table 2: In Vivo Activity of this compound

| Model System | Cell Line | Treatment | Efficacy Endpoint | Result | Citation |

| Zebrafish Xenograft | PNT1B-ERG | 1 µM or 10 µM | Cancer cell dissemination | 20-30% decrease | [2] |

| Zebrafish Xenograft | PNT1B-ERG, VCaP | Daily Treatment | Occurrence of metastasis | Reduced | [5] |

Table 3: Pharmacokinetic and Toxicological Profile of this compound

| Study Type | Model | Dosing | Observation | Citation |

| Acute Toxicity | Murine | Single dose up to 500 mg/kg | No general toxicity | [1][4] |

| Sub-chronic Toxicity | Murine | 150 mg/kg BID for 4 weeks | No general toxicity | [1][4] |

| Physicochemical | In media | N/A | Soluble and stable for at least 3 days (93%) | [1] |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay

This assay was used to quantify the inhibition of ERG transcriptional activity.

-

Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the ERG protein, were utilized.[2]

-

Reporter Construct: A pETS-luc reporter plasmid was used, where luciferase expression is driven by ETS-responsive elements.

-

Procedure:

-

Cells were seeded in appropriate multi-well plates.

-

Cells were treated with a dose range of this compound or vehicle control (DMSO).

-

Following an incubation period, cells were lysed.

-

Luciferase activity was measured using a luminometer.

-

IC₅₀ values were calculated from the dose-response curves.[2]

-

Cell Migration and Invasion Assays

These assays assessed the impact of this compound on the metastatic potential of prostate cancer cells in vitro.

-

System: A real-time cell analysis system (e.g., xCelligence) with dual-chamber plates was employed.[4]

-

Procedure:

-

Cells were seeded in the upper chamber of the plate.

-

After 24 hours, cells were treated with 5 µM this compound, a positive control (YK-4-279), or a vehicle control (DMSO).[4]

-

The system continuously monitored the electrical impedance as cells migrated through the pores to the lower chamber.

-

The normalized cell index was used as a measure of migration.[4]

-

Spheroid Invasion Assay

This 3D culture model was used to evaluate the effect of this compound on cell invasion into an extracellular matrix.

-

Cell Line: PNT1B-ERG cells were used to form spheroids.[1]

-

Procedure:

-

Pre-formed spheroids were treated with this compound or a vehicle control for 24 hours.[1]

-

The treated spheroids were then embedded in an invasion matrix.[1]

-

Spheroids were incubated for 3 to 7 days, with retreatment every 72 hours.[1]

-

Images were captured every two days to monitor the extent of cell invasion from the spheroid into the surrounding matrix.[1]

-

Zebrafish Xenograft Model

This in vivo model was used to assess the anti-metastatic effects of this compound.

-

Cell Lines: Fluorescently tagged PNT1B-ERG or VCaP cells were used.[1]

-

Procedure:

Summary and Future Directions

The preliminary data on this compound demonstrate a promising profile for a novel therapeutic agent targeting ERG-positive prostate cancer. The compound effectively inhibits ERG transcriptional activity, reduces cell migration and invasion in vitro, and curtails metastasis in an in vivo model, all without inducing cytotoxicity at active concentrations.[1][4] Furthermore, its favorable oral bioavailability and lack of toxicity in initial murine studies support its potential for further development.[1][4]

Future efforts will likely focus on medicinal chemistry optimization to enhance the potency of this compound into the sub-micromolar or nanomolar range.[1] Subsequent preclinical development will require more extensive pharmacokinetic, pharmacodynamic, and toxicology studies in rodent models to establish a safe and effective dose for potential clinical investigation. These studies will be critical in advancing this compound as a potential treatment for patients with ERG-expressing metastatic castration-resistant prostate cancer.[1]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VPC-18005 in Cell Culture

These application notes provide detailed protocols for utilizing VPC-18005, a small molecule inhibitor of the ERG (E26 transformation-specific) transcription factor, in various cell-based assays. This compound has been shown to disrupt ERG-induced transcription by directly interacting with the ERG-ETS domain and inhibiting its binding to DNA.[1][2] This compound is a valuable tool for studying the role of ERG in prostate cancer and other malignancies.

Core Applications:

-

Inhibition of ERG transcriptional activity

-

Reduction of cell migration and invasion in ERG-expressing cells

-

Investigation of ERG-downstream signaling pathways

Quantitative Data Summary

| Cell Line | Assay | IC50 Value | Notes |

| PNT1B-ERG | pETS-luc Reporter Assay | 3 µM | Measures inhibition of ERG transcriptional activity.[2][3] |

| VCaP | pETS-luc Reporter Assay | 6 µM | Measures inhibition of ERG transcriptional activity.[2][3] |

| PNT1B-ERG | Cell Viability (MTS Assay) | No significant cytotoxicity observed up to 25 µM | Assessed over a 72-hour period.[2][3] |

| VCaP | Cell Viability (MTS Assay) | No significant cytotoxicity observed up to 25 µM | Assessed over a 72-hour period.[2][3] |

| PC3 | Cell Viability (MTS Assay) | No significant cytotoxicity observed up to 25 µM | Non-ERG expressing control cell line.[2][3] |

Signaling Pathway

The small molecule this compound is designed to sterically block the DNA binding of the ERG-ETS domain, thereby disrupting its transcriptional activity.[4] This leads to the inhibition of ERG-driven gene expression, such as SOX9, and a subsequent reduction in the migration and invasion of prostate cancer cells.[5]

Caption: this compound inhibits ERG's binding to DNA, blocking transcription and reducing cell migration and invasion.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic culture conditions for cell lines relevant to this compound studies.

Materials:

-

Prostate epithelial cell lines: PNT1B-Mock, PNT1B-ERG, VCaP, PC3

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.

Luciferase Reporter Assay for ERG Activity

This protocol measures the effect of this compound on ERG-mediated gene expression using a luciferase reporter construct.

Caption: Workflow for assessing this compound's inhibition of ERG transcriptional activity using a luciferase assay.

Procedure:

-

Seed PNT1B-ERG or VCaP cells in 96-well plates.

-

Transfect cells with a pETS-luciferase reporter plasmid according to the manufacturer's protocol.

-

Following transfection, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 25 µM) or DMSO as a vehicle control.

-

Incubate the plates for 24 to 48 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Viability (MTS) Assay

This protocol assesses the cytotoxic effects of this compound on cell lines.

Procedure:

-

Seed PNT1B-ERG, VCaP, or PC3 cells in 96-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.2 µM to 25 µM) or DMSO control.[3]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage relative to the DMSO-treated control cells.

Cell Migration Assay

This protocol evaluates the effect of this compound on the migratory capacity of cells.

Caption: Workflow for the cell migration assay to evaluate the effect of this compound.

Procedure:

-

Seed PNT1B-Mock or PNT1B-ERG cells in the upper chamber of a transwell insert (e.g., 8 µm pore size) in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound (e.g., 5 µM) or DMSO to the cells in the upper chamber.[1]

-

Incubate for 24 hours to allow for cell migration.[1]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of migrated cells in several microscopic fields.

-

Alternatively, a real-time cell analysis system can be used to continuously monitor cell migration.[3]

Cell Invasion Assay

This protocol is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of the cells.

Procedure:

-

Coat the upper chamber of a transwell insert with a layer of Matrigel or a similar basement membrane extract.

-

Follow the same procedure as the cell migration assay (steps 1-7). The number of cells that have invaded through the matrix and migrated to the lower surface is quantified.

Storage and Handling of this compound

This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of VPC-18005 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a key transcription factor implicated in the development and progression of prostate cancer.[1][2] It functions by directly interacting with the ERG-ETS domain, thereby disrupting its binding to DNA and inhibiting ERG-induced transcription.[3][4] Proper preparation of a this compound stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization and storage of this compound using dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 319.38 g/mol | [3][5] |

| Appearance | Solid powder, white to off-white | [5] |

| Solubility in DMSO | ≥ 60 mg/mL (approx. 187.86 mM) | [4][5] |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [3][4][5][6][7] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [3][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for initial stock solutions before further dilution for various assays.[3][6]

Materials:

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Ultrasonic water bath

Procedure:

-

Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[8]

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 319.38 g/mol / 1000 = 3.1938 mg

-

-

Solubilization: a. Add the weighed this compound powder to a sterile tube. b. Add the calculated volume of high-purity DMSO. For the example above, add 1 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[5][7] c. Tightly cap the tube and vortex thoroughly for several minutes to dissolve the compound.

-

Ensuring Complete Dissolution: a. Visually inspect the solution for any undissolved particles. b. If precipitation or cloudiness is observed, brief sonication in an ultrasonic water bath may be required to facilitate complete dissolution.[4][5]

-

Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][8][9] b. Clearly label each aliquot with the compound name, concentration, date, and solvent. c. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solution from light.[3][5]

Workflow for this compound Stock Solution Preparation

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. admin.biosschina.com [admin.biosschina.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for VPC-18005 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in various in vitro settings. This document outlines the optimal concentration ranges for this compound and provides detailed protocols for key experimental assays to assess its biological activity and mechanism of action.

Introduction to this compound

This compound is a novel antagonist of the ERG protein, which is frequently overexpressed in prostate cancer and other malignancies.[1] It functions by directly binding to the ERG-ETS domain, thereby disrupting the interaction between ERG and DNA.[1][2][3] This inhibition of DNA binding leads to a downstream reduction in the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][3] Notably, this compound has been shown to inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.[3][4]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays based on published studies. This information serves as a guide for selecting the appropriate concentration range for your specific experimental setup.

| Assay Type | Cell Line | Parameter | Concentration/Value | Reference |

| Luciferase Reporter Assay | PNT1B-ERG | IC50 | 3 µM | [3][5] |

| Luciferase Reporter Assay | VCaP | IC50 | 6 µM | [3][5] |

| Migration & Invasion Assay | PNT1B-ERG | Effective Concentration | 5 µM | [2][3][4] |

| Gene Expression (SOX9) | VCaP | Effective Concentration | 25 µM | [3][5] |

| Cell Viability Assay | PNT1B-ERG, VCaP, PC3 | No significant cytotoxicity | Up to 25 µM | [3][4] |

| Zebrafish Xenograft Metastasis Inhibition | PNT1B-ERG, VCaP | Effective Concentration | 1 µM and 10 µM | [3][5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the ERG signaling pathway.

References

Application Note: Assessment of Cell Viability Upon Treatment with VPC-18005 using a Colorimetric MTS Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bitesizebio.com [bitesizebio.com]

Application Notes and Protocols for VPC-18005 in a Zebrafish Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for utilizing VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in a zebrafish xenograft model to study cancer metastasis. This compound directly interacts with the ERG-ETS domain, disrupting its binding to DNA and subsequently inhibiting ERG-induced transcription.[1][2][3] This protocol offers a detailed methodology for establishing a zebrafish xenograft model with ERG-overexpressing cancer cells and evaluating the anti-metastatic potential of this compound. The transparent nature of zebrafish embryos allows for real-time visualization and quantification of tumor cell dissemination, making it a powerful in vivo platform for drug screening and mechanistic studies.[4][5]

Introduction

The fusion of the TMPRSS2 gene to the ERG gene is a frequent event in prostate cancer, leading to the aberrant overexpression of the ERG transcription factor.[6][7] ERG overexpression is implicated in tumor progression, invasion, and metastasis through the transcriptional regulation of downstream target genes.[6][7] this compound has been identified as a potent antagonist of ERG, specifically inhibiting its transcriptional activity and reducing the migratory and invasive properties of cancer cells.[1][3][7] Zebrafish xenograft models have emerged as a rapid and cost-effective in vivo system for cancer research, offering advantages such as high fecundity, optical clarity for imaging, and a developing immune system that does not reject human cells in early stages.[4][5] This document outlines a detailed protocol for assessing the efficacy of this compound in inhibiting cancer cell metastasis in a zebrafish xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

| Treatment Group | Concentration (µM) | Reduction in Cancer Cell Dissemination (%) | Reference |

| This compound | 1 | 20 - 30 | [2] |

| This compound | 10 | 20 - 30 | [2] |

| Vehicle Control (DMSO) | - | 0 | [1] |

Table 2: In Vitro Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |